3-Fluoro-4-methoxybenzyl alcohol

Description

The exact mass of the compound 3-Fluoro-4-methoxybenzyl alcohol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Fluoro-4-methoxybenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Fluoro-4-methoxybenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

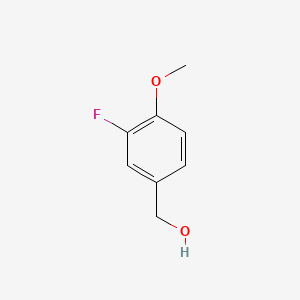

Structure

3D Structure

Properties

IUPAC Name |

(3-fluoro-4-methoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHWYYUUOGAUCKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379096 | |

| Record name | 3-Fluoro-4-methoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96047-32-4 | |

| Record name | 3-Fluoro-4-methoxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Fluoro-4-methoxybenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 3-Fluoro-4-methoxybenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the chemical synthesis of 3-Fluoro-4-methoxybenzyl alcohol, a valuable intermediate in the pharmaceutical and agrochemical industries. The document details the most common synthetic pathway, including a comprehensive experimental protocol, and presents relevant chemical data.

Introduction

3-Fluoro-4-methoxybenzyl alcohol, with the CAS number 96047-32-4, is a substituted benzyl alcohol derivative. Its molecular structure, featuring a fluorine atom and a methoxy group on the benzene ring, makes it a key building block in the synthesis of more complex molecules with potential biological activity. The primary and most direct route for its preparation involves the reduction of the corresponding aldehyde, 3-Fluoro-4-methoxybenzaldehyde.

Synthetic Pathway

The synthesis of 3-Fluoro-4-methoxybenzyl alcohol is most commonly achieved through a two-step process starting from commercially available 2-fluoroanisole. The first step involves the introduction of a formyl group to the aromatic ring, followed by the reduction of the resulting aldehyde to the desired primary alcohol.

A common method for the formylation of 2-fluoroanisole is the Vilsmeier-Haack reaction, which utilizes phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent. This reagent then attacks the electron-rich aromatic ring to yield 3-Fluoro-4-methoxybenzaldehyde.

The subsequent and final step is the selective reduction of the aldehyde functionality to a primary alcohol. This transformation is typically carried out using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent.

Caption: Synthetic pathway for 3-Fluoro-4-methoxybenzyl alcohol.

Experimental Protocols

Step 1: Synthesis of 3-Fluoro-4-methoxybenzaldehyde

A detailed procedure for the formylation of o-fluoroanisole has been reported with high yields.

Materials:

-

o-Fluoroanisole

-

Titanium tetrachloride (TiCl₄)

-

Dichloromethane (CH₂Cl₂)

-

Dichloromethyl methyl ether (Cl₂CHOCH₃)

-

Ice bath

-

Diethyl ether

-

Sodium bicarbonate solution

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of 101 g (0.80 mol) of o-fluoroanisole in 500 ml of dry dichloromethane is prepared.

-

To this solution, 182 g (0.96 mol, 1.2 equivalents) of titanium tetrachloride and 110 g (0.94 mol) of dichloromethyl methyl ether in an equal volume of methylene chloride solution are added.

-

The temperature is maintained at 10-20°C using an ice bath.

-

The mixture is stirred at room temperature for over 1 hour.

-

The reaction mixture is then poured into crushed ice water with stirring.

-

Diethyl ether (1 L) is added, and the mixture is stirred under nitrogen until a clear solution appears.

-

The organic layer is separated and extracted three times with water and three times with sodium bicarbonate solution.

-

The organic layer is dried over MgSO₄.

-

The solvent is evaporated at 30°C to give the crude product as an oil.

-

The crude product is purified by vacuum distillation through a jacketed Vigreux column to obtain 3-Fluoro-4-methoxybenzaldehyde.

Quantitative Data for Step 1:

| Parameter | Value |

| Starting Material | o-Fluoroanisole (101 g, 0.80 mol) |

| Product | 3-Fluoro-4-methoxybenzaldehyde |

| Yield | 89.9% |

Step 2: Synthesis of 3-Fluoro-4-methoxybenzyl alcohol

The following protocol is adapted from a patented procedure for the reduction of 3-Fluoro-4-methoxybenzaldehyde.

Materials:

-

3-Fluoro-4-methoxybenzaldehyde

-

Ethanol (absolute)

-

Sodium borohydride (NaBH₄)

-

Ice bath

-

1N Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of 3-Fluoro-4-methoxybenzaldehyde (1.0 g, 6.49 mmol) in absolute ethanol (20 mL) is prepared in a round-bottom flask.

-

The solution is cooled to 0°C in an ice bath.

-

Sodium borohydride (0.27 g, 7.14 mmol, 1.1 equivalents) is added portion-wise to the stirred solution.

-

The reaction mixture is stirred at 0°C for 1 hour.

-

The reaction is quenched by the slow addition of 1N HCl until the pH is approximately 7.

-

The mixture is concentrated under reduced pressure to remove the ethanol.

-

The residue is partitioned between ethyl acetate and water.

-

The aqueous layer is extracted twice with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

-

The solvent is removed under reduced pressure to yield the product, 3-Fluoro-4-methoxybenzyl alcohol.

Experimental Workflow

The general workflow for the synthesis of 3-Fluoro-4-methoxybenzyl alcohol from its corresponding aldehyde is depicted below.

Caption: General experimental workflow for the reduction step.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 3-Fluoro-4-methoxybenzyl alcohol from 3-Fluoro-4-methoxybenzaldehyde.

| Parameter | Value | Reference |

| Starting Material | 3-Fluoro-4-methoxybenzaldehyde | |

| Molecular Formula | C₈H₇FO₂ | |

| Molecular Weight | 154.14 g/mol | |

| Reducing Agent | Sodium Borohydride (NaBH₄) | |

| Molar Equivalents | 1.1 | |

| Product | 3-Fluoro-4-methoxybenzyl alcohol | |

| Molecular Formula | C₈H₉FO₂ | |

| Molecular Weight | 156.15 g/mol | |

| Yield | 95% | |

| Appearance | White powder | [1] |

| Purity | 99% | [1] |

Conclusion

The synthesis of 3-Fluoro-4-methoxybenzyl alcohol is a straightforward process involving the reduction of the corresponding aldehyde. The provided protocol, utilizing sodium borohydride, offers a high-yield and efficient method for obtaining this important chemical intermediate. This guide serves as a valuable resource for professionals in the fields of chemical research and drug development, enabling the reliable synthesis of 3-Fluoro-4-methoxybenzyl alcohol for further applications.

References

An In-depth Technical Guide to 3-Fluoro-4-methoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methoxybenzyl alcohol is a substituted aromatic alcohol that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a fluorine atom and a methoxy group on the benzene ring, imparts distinct chemical properties that make it a valuable intermediate in the development of novel pharmaceutical and agrochemical compounds.[1] The presence of the fluorine atom can significantly influence the molecule's metabolic stability, binding affinity to biological targets, and overall pharmacokinetic profile, making it a compound of considerable interest in medicinal chemistry. This guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of 3-Fluoro-4-methoxybenzyl alcohol.

Chemical and Physical Properties

A summary of the key physical and chemical properties of 3-Fluoro-4-methoxybenzyl alcohol is presented in the table below. It is important to note that there are some discrepancies in the reported melting point values in the literature, which may be attributed to differences in purity or crystalline form.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉FO₂ | [1] |

| Molecular Weight | 156.15 g/mol | [1] |

| CAS Number | 96047-32-4 | [1] |

| Appearance | White powder | [2] |

| Boiling Point | 251.4 °C at 760 mmHg | [1] |

| Density | 1.187 g/cm³ | [1] |

| Flash Point | 122.7 °C | [1] |

| Vapor Pressure | 0.0108 mmHg at 25°C | [1] |

| Refractive Index | 1.51 | [1] |

| Purity | >99% | [2] |

Spectroscopic Data

Detailed spectroscopic analysis is essential for the unambiguous identification and characterization of 3-Fluoro-4-methoxybenzyl alcohol. The following sections would typically present the ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data.

Note: Specific experimental spectra for 3-Fluoro-4-methoxybenzyl alcohol were not available in the public domain at the time of this guide's compilation. The following sections describe the expected spectral features based on the analysis of closely related compounds and general principles of spectroscopy. When experimental data becomes available, this section should be updated accordingly.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum of 3-Fluoro-4-methoxybenzyl alcohol is expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene protons, the methoxy protons, and the hydroxyl proton. The fluorine atom will introduce characteristic splitting patterns (coupling) with adjacent protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will provide information on the number and chemical environment of the carbon atoms in the molecule. The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a key diagnostic feature.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum is expected to display characteristic absorption bands for the O-H stretch of the alcohol group (a broad band around 3300-3500 cm⁻¹), C-H stretches of the aromatic ring and the CH₂ and CH₃ groups, C-O stretches, and C-F stretch.

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will be influenced by the presence of the fluorine and methoxy substituents and the benzyl alcohol moiety.

Experimental Protocols

A detailed experimental protocol for the synthesis of 3-Fluoro-4-methoxybenzyl alcohol would typically involve the reduction of the corresponding aldehyde, 3-fluoro-4-methoxybenzaldehyde.

Note: A specific, detailed experimental protocol for the synthesis of 3-Fluoro-4-methoxybenzyl alcohol was not found in the publicly available literature. The following is a generalized procedure based on common organic chemistry practices for the reduction of an aromatic aldehyde to a benzyl alcohol.

Synthesis of 3-Fluoro-4-methoxybenzyl Alcohol from 3-Fluoro-4-methoxybenzaldehyde

Materials:

-

3-Fluoro-4-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 3-fluoro-4-methoxybenzaldehyde in methanol.

-

Reduction: Cool the solution in an ice bath and slowly add sodium borohydride in portions with stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully add saturated aqueous ammonium chloride solution to quench the excess sodium borohydride.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude 3-Fluoro-4-methoxybenzyl alcohol by column chromatography on silica gel or by recrystallization to obtain the pure product.

Workflow Diagram:

Reactivity and Biological Significance

The chemical reactivity of 3-Fluoro-4-methoxybenzyl alcohol is primarily dictated by the hydroxyl group, which can undergo various transformations such as oxidation to the corresponding aldehyde or carboxylic acid, etherification, and esterification. The fluorine and methoxy groups on the aromatic ring influence the electron density of the ring and can direct further electrophilic aromatic substitution reactions.

While specific studies on the biological activity and signaling pathways of 3-Fluoro-4-methoxybenzyl alcohol are limited, the presence of the fluorinated methoxybenzyl motif is found in a number of biologically active molecules. For instance, fluorinated and methoxy-substituted benzyl derivatives are being investigated for their potential antimicrobial and estrogenic properties.[3] The substitution pattern can significantly impact a molecule's interaction with biological targets.

Logical Relationship of Structure to Potential Activity:

Conclusion

3-Fluoro-4-methoxybenzyl alcohol is a valuable synthetic intermediate with potential applications in the development of new pharmaceuticals and agrochemicals. This guide has summarized its key chemical properties and provided a general framework for its synthesis and characterization. Further research to obtain detailed experimental spectroscopic data and to explore its biological activities is warranted to fully elucidate the potential of this compound.

References

3-Fluoro-4-methoxybenzyl alcohol CAS number

An In-depth Technical Guide to 3-Fluoro-4-methoxybenzyl alcohol CAS Number: 96047-32-4

This technical guide provides comprehensive information on 3-Fluoro-4-methoxybenzyl alcohol, a key fluorinated building block for professionals in chemical research and drug development. It covers the compound's physicochemical properties, a detailed experimental protocol for its synthesis, and its applications as a versatile intermediate in the synthesis of complex molecules.

Physicochemical Properties

3-Fluoro-4-methoxybenzyl alcohol is a benzyl alcohol derivative distinguished by a fluorine atom at the 3-position and a methoxy group at the 4-position of the benzene ring.[1] These substitutions make it a valuable intermediate for introducing fluorine into target molecules, a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The quantitative properties of the compound are summarized below.

| Property | Value | Source |

| CAS Number | 96047-32-4 | [1][2][3] |

| Molecular Formula | C₈H₉FO₂ | [1][3] |

| Molecular Weight | 156.15 g/mol | [1][3] |

| Boiling Point | 251.4 °C (at 760 mmHg) | [1] |

| Density | 1.187 g/cm³ | [1] |

| Flash Point | 122.7 °C | [1] |

| Refractive Index | 1.51 | [1] |

| Vapor Pressure | 0.0108 mmHg (at 25 °C) | [1] |

| Melting Point | Data not available | [1] |

| Solubility | Insoluble in water; Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. | Inferred from[1] |

Applications in Research and Development

3-Fluoro-4-methoxybenzyl alcohol serves as a crucial intermediate in several fields:

-

Pharmaceutical Industry : It is a versatile building block for the synthesis of new drug candidates.[1] The fluorine and methoxy groups can influence the pharmacological profile of the final active pharmaceutical ingredient (API). Its precursor, 3-Fluoro-4-methoxybenzaldehyde, is used to synthesize fluorinated analogues of Combretastatin A-4, a compound with known anti-cancer activity.

-

Agrochemical Industry : The compound is used in the creation of advanced agrochemicals, including pesticides and herbicides, where the fluoro-methoxy phenyl moiety can contribute to enhanced efficacy and target specificity.[1]

-

Organic Synthesis : Beyond specific applications, it is a valuable reagent for constructing complex organic molecules due to its unique pattern of functional groups.[1]

Synthesis and Experimental Protocols

The most common and direct method for preparing 3-Fluoro-4-methoxybenzyl alcohol is through the chemical reduction of its corresponding aldehyde, 3-Fluoro-4-methoxybenzaldehyde. This transformation can be efficiently achieved using standard reducing agents like sodium borohydride (NaBH₄) or through catalytic hydrogenation.

References

A Comprehensive Technical Guide to 3-Fluoro-4-methoxybenzyl Alcohol for Advanced Research

For Immediate Release: A detailed technical whitepaper for researchers, scientists, and professionals in drug development on the synthesis, properties, and applications of 3-Fluoro-4-methoxybenzyl alcohol.

[City, State] – This document serves as an in-depth technical guide on 3-Fluoro-4-methoxybenzyl alcohol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides essential physicochemical data, a detailed experimental protocol for its synthesis, and explores its utility in advanced organic synthesis, particularly in cross-coupling reactions.

Physicochemical Properties

3-Fluoro-4-methoxybenzyl alcohol is a substituted benzyl alcohol derivative with the molecular formula C₈H₉FO₂. Its molecular weight is 156.15 g/mol .[1] The presence of a fluorine atom and a methoxy group on the benzene ring imparts unique electronic properties that are of significant interest in medicinal chemistry and materials science.

| Property | Value | Source |

| Molecular Formula | C₈H₉FO₂ | [1] |

| Molecular Weight | 156.15 g/mol | [1] |

| Boiling Point | 251.4°C at 760 mmHg | [2] |

| Flash Point | 122.7°C | [2] |

| Density | 1.187 g/cm³ | [2] |

Synthesis of 3-Fluoro-4-methoxybenzyl Alcohol

A common and effective method for the synthesis of 3-Fluoro-4-methoxybenzyl alcohol is the reduction of its corresponding aldehyde, 3-Fluoro-4-methoxybenzaldehyde. This can be achieved using various reducing agents. Below is a representative experimental protocol.

Experimental Protocol: Reduction of 3-Fluoro-4-methoxybenzaldehyde

Objective: To synthesize 3-Fluoro-4-methoxybenzyl alcohol via the reduction of 3-Fluoro-4-methoxybenzaldehyde.

Materials:

-

3-Fluoro-4-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

UV lamp

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve 3-Fluoro-4-methoxybenzaldehyde (1.0 eq) in methanol. Place the flask in an ice bath and begin stirring.

-

Reduction: Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the reaction temperature below 10°C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 1-2 hours.

-

Quenching: Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous layer, add dichloromethane and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain pure 3-Fluoro-4-methoxybenzyl alcohol.

Applications in Drug Discovery and Organic Synthesis

3-Fluoro-4-methoxybenzyl alcohol and its derivatives are valuable building blocks in the synthesis of complex organic molecules.[2] The presence of the fluorine atom can enhance metabolic stability and binding affinity of drug candidates. One of the key applications of such benzyl alcohols is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form C-C bonds.

Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The catalytic cycle typically involves three main steps: oxidative addition, transmetalation, and reductive elimination.[3][4][5]

References

Elucidating the Structure of 3-Fluoro-4-methoxybenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of 3-fluoro-4-methoxybenzyl alcohol, a valuable intermediate in the pharmaceutical and agrochemical industries. This document details the key analytical techniques and experimental protocols necessary to confirm the molecule's structure, presenting data in a clear and accessible format for scientific professionals.

Introduction

3-Fluoro-4-methoxybenzyl alcohol, with the chemical formula C₈H₉FO₂, is a substituted aromatic alcohol. Its structure, featuring a fluorine atom and a methoxy group on the benzene ring, makes it a versatile building block in organic synthesis. The precise arrangement of these functional groups is critical to its reactivity and the biological activity of its derivatives. Accurate structural elucidation is therefore a fundamental requirement for its application in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 3-fluoro-4-methoxybenzyl alcohol is presented in the table below.

| Property | Value | Reference |

| CAS Number | 96047-32-4 | [1][2] |

| Molecular Formula | C₈H₉FO₂ | [1] |

| Molecular Weight | 156.15 g/mol | [1] |

| Appearance | White powder | [2] |

Synthesis and Characterization

A common and effective method for the synthesis of 3-fluoro-4-methoxybenzyl alcohol is the reduction of its corresponding aldehyde, 3-fluoro-4-methoxybenzaldehyde.

Synthetic Protocol: Reduction of 3-Fluoro-4-methoxybenzaldehyde

This protocol describes a general method for the reduction of an aromatic aldehyde to a benzyl alcohol using a metal hydride reducing agent.

Materials:

-

3-Fluoro-4-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

-

Anhydrous solvent (e.g., methanol for NaBH₄, diethyl ether or tetrahydrofuran (THF) for LiAlH₄)

-

Deionized water

-

Dilute acid (e.g., 1M HCl) for workup

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-fluoro-4-methoxybenzaldehyde in the appropriate anhydrous solvent.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a designated period (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of deionized water (and dilute acid if LiAlH₄ was used) to decompose the excess reducing agent.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄).

-

Filter the mixture and remove the solvent under reduced pressure to yield the crude 3-fluoro-4-methoxybenzyl alcohol.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.

A visual representation of this synthetic workflow is provided below.

Spectroscopic Data for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

4.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.1-7.3 | m | 2H | Aromatic protons |

| ~6.9-7.0 | t | 1H | Aromatic proton |

| ~4.6 | s | 2H | -CH₂OH |

| ~3.9 | s | 3H | -OCH₃ |

| Variable | br s | 1H | -OH |

4.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will indicate the number of unique carbon environments.

| Predicted Chemical Shift (ppm) | Assignment |

| ~150-155 (d, J ≈ 245 Hz) | C-F |

| ~145-150 | C-OCH₃ |

| ~130-135 | Quaternary aromatic C |

| ~115-120 (d, J ≈ 20 Hz) | Aromatic CH |

| ~110-115 (d, J ≈ 5 Hz) | Aromatic CH |

| ~110-115 | Aromatic CH |

| ~60-65 | -CH₂OH |

| ~55-60 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Broad, Strong | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic -CH₂- and -CH₃) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1250-1200 | Strong | C-O stretch (aryl ether) |

| 1100-1000 | Strong | C-O stretch (primary alcohol) |

| 1200-1100 | Strong | C-F stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 156 | Molecular ion (M⁺) |

| 139 | [M - OH]⁺ |

| 125 | [M - CH₂OH]⁺ |

| 111 | [M - OCH₃ - H₂]⁺ |

The logical workflow for the complete structure elucidation process is depicted below.

Applications in Drug Development

While specific biological activities for 3-fluoro-4-methoxybenzyl alcohol are not extensively documented, its structural motifs are present in various pharmacologically active molecules. The related compound, 3,5-dihydroxy-4-methoxybenzyl alcohol, has been reported to exhibit anticancer and antioxidant properties, suggesting that 3-fluoro-4-methoxybenzyl alcohol could be a valuable scaffold for the development of novel therapeutic agents. Its utility as a synthetic intermediate allows for the introduction of the fluoromethoxy-substituted phenyl ring into larger, more complex molecules, potentially modulating their pharmacokinetic and pharmacodynamic properties.

Conclusion

The structural elucidation of 3-fluoro-4-methoxybenzyl alcohol is a critical step in its application for research and development. Through a combination of synthesis and comprehensive spectroscopic analysis, its chemical identity can be unequivocally confirmed. This technical guide provides the necessary framework for scientists to confidently synthesize, purify, and characterize this important chemical intermediate, paving the way for its use in the discovery of new pharmaceuticals and other advanced materials.

References

A Technical Guide to the Synthesis of 3-Fluoro-4-methoxybenzyl alcohol: Starting Materials and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the primary synthetic routes for the preparation of 3-Fluoro-4-methoxybenzyl alcohol, a valuable intermediate in the pharmaceutical and agrochemical industries. The synthesis of this compound can be efficiently achieved through two main strategies: the reduction of 3-Fluoro-4-methoxybenzaldehyde, and the synthesis of this key aldehyde intermediate from readily available starting materials. This document provides a comprehensive overview of the experimental protocols, quantitative data, and logical workflows for these synthetic pathways.

Synthetic Pathways Overview

The synthesis of 3-Fluoro-4-methoxybenzyl alcohol predominantly proceeds through two well-established routes, each with distinct starting materials and intermediate steps.

Route 1: Reduction of 3-Fluoro-4-methoxybenzaldehyde

This is the most direct method, involving the reduction of the corresponding aldehyde. This approach is highly efficient and selective, utilizing common reducing agents.

Route 2: Synthesis of 3-Fluoro-4-methoxybenzaldehyde

The key intermediate, 3-Fluoro-4-methoxybenzaldehyde, can be synthesized from several commercially available precursors. Two of the most effective methods start from either 2-fluoroanisole or 3,4-difluorobromobenzene.

Data Presentation: A Comparative Summary of Synthetic Routes

The following tables summarize the quantitative data for the key transformations in the synthesis of 3-Fluoro-4-methoxybenzyl alcohol, providing a clear comparison of the different methodologies.

| Route | Starting Material | Intermediate | Product | Key Transformation | Reagents | Yield (%) | Reference |

| 1 | 3-Fluoro-4-methoxybenzaldehyde | N/A | 3-Fluoro-4-methoxybenzyl alcohol | Aldehyde Reduction | Sodium Borohydride (NaBH₄) | High (Typical >90%) | General knowledge |

| 2a | 2-Fluoroanisole | 3-Fluoro-4-methoxybenzaldehyde | 3-Fluoro-4-methoxybenzyl alcohol | Formylation | TiCl₄, Cl₂CHOCH₃ | 89.9 | [1] |

| 2b | 3,4-Difluorobromobenzene | 1-Bromo-2-fluoro-4-methoxybenzene | 3-Fluoro-4-methoxybenzaldehyde | Methoxylation & Grignard Formylation | 1. NaOCH₃ 2. Mg, DMF | 81.9-82.7 (Methoxylation) 71.3-73.5 (Formylation) | [2] |

Experimental Protocols

Route 1: Reduction of 3-Fluoro-4-methoxybenzaldehyde

Protocol 1.1: Reduction with Sodium Borohydride

This protocol describes the reduction of 3-Fluoro-4-methoxybenzaldehyde using sodium borohydride, a mild and selective reducing agent.

-

Materials:

-

3-Fluoro-4-methoxybenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-4-methoxybenzaldehyde (1.0 eq) in methanol or ethanol to a concentration of approximately 0.1–0.2 M.

-

Cool the solution to 0-5 °C in an ice bath with stirring.

-

Slowly add sodium borohydride (1.1 - 1.5 eq) to the cooled solution in small portions over 15-30 minutes. The reaction is exothermic and may generate hydrogen gas.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.

-

Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the pH is acidic (pH ~3-4) to neutralize excess NaBH₄ and decompose the borate esters.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-Fluoro-4-methoxybenzyl alcohol.

-

Purify the product by column chromatography on silica gel or recrystallization, if necessary.

-

Route 2: Synthesis of 3-Fluoro-4-methoxybenzaldehyde

Protocol 2.1: Formylation of 2-Fluoroanisole

This protocol details the synthesis of 3-Fluoro-4-methoxybenzaldehyde from 2-fluoroanisole.[1]

-

Materials:

-

2-Fluoroanisole

-

Titanium tetrachloride (TiCl₄)

-

Dichloromethyl methyl ether (Cl₂CHOCH₃)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

In a reaction vessel, dissolve 2-fluoroanisole (1.0 eq) in dry dichloromethane.

-

Cool the solution to 10-20°C using an ice bath.

-

Add titanium tetrachloride (1.2 eq) and dichloromethyl methyl ether (1.2 eq) to the solution.

-

Stir the mixture at room temperature for at least one hour.

-

Pour the reaction mixture into crushed ice water with stirring.

-

Add diethyl ether and stir until the solution is clear.

-

Separate the organic layer and wash it sequentially with water (3x) and sodium bicarbonate solution (3x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 3-Fluoro-4-methoxybenzaldehyde (Yield: 89.9%).[1]

-

Protocol 2.2: From 3,4-Difluorobromobenzene

This two-step protocol describes the synthesis of 3-Fluoro-4-methoxybenzaldehyde starting from 3,4-difluorobromobenzene.[2]

-

Step 1: Methoxylation of 3,4-Difluorobromobenzene

-

Materials:

-

3,4-Difluorobromobenzene

-

Sodium methoxide (NaOCH₃)

-

Methanol (MeOH)

-

Ethyl acetate

-

Water

-

-

Procedure:

-

In a reaction flask, add 3,4-difluorobromobenzene (1.0 eq), methanol, and sodium methoxide (1.25-1.5 eq).

-

Heat the mixture to 50-57 °C and stir for 4-6 hours, monitoring the reaction by HPLC until the starting material is consumed.

-

Concentrate the reaction mixture under reduced pressure.

-

Add ethyl acetate and water to the residue for extraction.

-

Separate the organic layer, dry, and concentrate.

-

Purify the product by vacuum distillation to obtain 1-bromo-2-fluoro-4-methoxybenzene (Yield: 81.9-82.7%).[2]

-

-

-

Step 2: Grignard Reaction and Formylation

-

Materials:

-

1-Bromo-2-fluoro-4-methoxybenzene

-

Magnesium (Mg) turnings

-

Tetrahydrofuran (THF) or Methyltetrahydrofuran (MeTHF)

-

N,N-Dimethylformamide (DMF)

-

Saturated ammonium chloride solution

-

Ethyl acetate

-

-

Procedure:

-

In a dry reaction flask under an inert atmosphere, add magnesium turnings (1.0-1.1 eq) and THF or MeTHF.

-

Heat the suspension to 40-55 °C.

-

Slowly add a solution of 1-bromo-2-fluoro-4-methoxybenzene (1.0 eq) in the same solvent.

-

Stir the mixture for 4-6 hours until the magnesium is consumed.

-

Cool the Grignard reagent to 5-10 °C.

-

Slowly add N,N-dimethylformamide (1.0-1.1 eq).

-

Warm the reaction mixture to room temperature and stir for 2 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Separate the organic layer, wash with brine, dry, and concentrate.

-

Purify the product by vacuum distillation to yield 3-Fluoro-4-methoxybenzaldehyde (Yield: 71.3-73.5%).[2]

-

-

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

Caption: Route 1: Reduction of Aldehyde

Caption: Route 2a: From 2-Fluoroanisole

Caption: Route 2b: From 3,4-Difluorobromobenzene

References

In-Depth Technical Guide to 3-Fluoro-4-methoxybenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-4-methoxybenzyl alcohol, a key intermediate in the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, outlines a common synthetic protocol, and presents its spectroscopic data for characterization.

Core Chemical Information

3-Fluoro-4-methoxybenzyl alcohol, with the CAS number 96047-32-4, is a substituted benzyl alcohol. Its structure features a fluorine atom at the 3-position and a methoxy group at the 4-position of the benzene ring. This unique substitution pattern makes it a valuable building block in organic synthesis, particularly for the development of novel therapeutic agents and agrochemicals.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 3-Fluoro-4-methoxybenzyl alcohol is provided in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₈H₉FO₂ | [2][3] |

| Molecular Weight | 156.15 g/mol | [2][3] |

| CAS Number | 96047-32-4 | [2][3] |

| Appearance | White powder | [4] |

| Boiling Point | 251.4 °C at 760 mmHg | [1] |

| Density | 1.187 g/cm³ | [1] |

| Flash Point | 122.7 °C | [1] |

| Vapor Pressure | 0.0108 mmHg at 25 °C | [1] |

| Purity | ≥95-99% (commercially available) | [2][4] |

| Storage | Sealed and preserved at room temperature | [2][4] |

Synthesis and Experimental Protocol

3-Fluoro-4-methoxybenzyl alcohol is typically synthesized through the reduction of its corresponding aldehyde, 3-fluoro-4-methoxybenzaldehyde. A common and effective method for this transformation is catalytic hydrogenation.

Experimental Protocol: Reduction of 3-Fluoro-4-methoxybenzaldehyde

This protocol is based on established procedures for the reduction of substituted benzaldehydes.

Materials:

-

3-Fluoro-4-methoxybenzaldehyde

-

Ethanol (or other suitable solvent)

-

Adams catalyst (Platinum(IV) oxide, PtO₂) or 5% Platinum on Carbon (Pt/C)

-

0.1 M Iron(II) sulfate solution (optional, as a promoter)

-

Hydrogen gas (H₂)

-

Adams hydrogenation apparatus or a high-pressure reactor

Procedure:

-

In a flask suitable for the Adams hydrogenation apparatus, dissolve 3-fluoro-4-methoxybenzaldehyde (e.g., 40 g) in ethanol (e.g., 200 mL).

-

Add the Adams catalyst (e.g., 0.2 g) and, if desired, a small amount of the iron(II) sulfate solution (e.g., 2 mL) to the mixture.

-

Place the flask in the hydrogenation apparatus and purge the system with an inert gas, followed by hydrogen gas.

-

Begin shaking or stirring the reaction mixture under a hydrogen atmosphere (e.g., 3 atm).

-

Monitor the reaction for the uptake of hydrogen. The reaction is typically complete when the theoretical amount of hydrogen has been consumed.

-

Upon completion, stop the reaction and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent (ethanol) from the filtrate under reduced pressure.

-

The resulting crude 3-fluoro-4-methoxybenzyl alcohol can be purified by vacuum distillation to yield the final product.

Yield: While specific yield data for this exact transformation is not readily available in the public domain, quantitative yields are often achieved with this type of reduction.

Spectroscopic Characterization

The identity and purity of 3-Fluoro-4-methoxybenzyl alcohol are confirmed through various spectroscopic techniques. Below are the expected spectral data based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the alcohol group, and the methoxy group protons. The fluorine atom will cause splitting of the adjacent aromatic proton signals.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for each of the eight carbon atoms in the molecule. The carbon atom bonded to the fluorine will exhibit a large coupling constant (¹JCF). While the specific ¹³C NMR data for 3-fluoro-4-methoxybenzyl alcohol is not directly available, the spectrum for the closely related 3-fluoro-4-methoxybenzaldehyde shows characteristic shifts that can be used for comparison.[5]

Infrared (IR) Spectroscopy

The IR spectrum of 3-Fluoro-4-methoxybenzyl alcohol will exhibit characteristic absorption bands corresponding to its functional groups. Key expected peaks include:

-

A broad O-H stretching band in the region of 3200-3600 cm⁻¹.

-

C-H stretching bands for the aromatic and aliphatic protons around 2850-3000 cm⁻¹.

-

Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.

-

A strong C-O stretching band for the alcohol at approximately 1030-1230 cm⁻¹.

-

A C-F stretching band, which is typically found in the 1000-1400 cm⁻¹ region.

Mass Spectrometry (MS)

The mass spectrum of 3-Fluoro-4-methoxybenzyl alcohol will show a molecular ion peak (M⁺) corresponding to its molecular weight (156.15 g/mol ). Common fragmentation patterns for benzyl alcohols include the loss of water (M-18) and cleavage of the C-C bond adjacent to the oxygen atom.

Applications in Synthesis

3-Fluoro-4-methoxybenzyl alcohol serves as a crucial intermediate in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its functional groups—the hydroxyl, fluoro, and methoxy groups—provide multiple reaction sites for further chemical modifications.

A primary application is in the synthesis of fluorinated analogues of biologically active compounds. The introduction of a fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to improved metabolic stability, binding affinity, and bioavailability.

Synthetic Workflow Example

The following diagram illustrates a generalized synthetic workflow where 3-Fluoro-4-methoxybenzyl alcohol is utilized as a key intermediate.

Caption: Synthetic pathway from aldehyde to a target molecule.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available data on the specific biological activity of 3-Fluoro-4-methoxybenzyl alcohol itself. However, the bioactivity of structurally related fluorinated and methoxy-substituted benzyl alcohol derivatives has been investigated, suggesting potential areas for future research.

For instance, studies on other fluorinated benzylphenol derivatives suggest potential antimicrobial, anticancer, and anti-inflammatory properties. The presence of the fluorine atom can enhance these activities. It is hypothesized that such compounds could modulate signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK pathway. Further research is needed to explore the biological effects and mechanisms of action of 3-Fluoro-4-methoxybenzyl alcohol.

The following diagram illustrates a hypothetical signaling pathway that could be influenced by a biologically active derivative synthesized from 3-Fluoro-4-methoxybenzyl alcohol.

Caption: Potential modulation of the MAPK/ERK signaling pathway.

References

- 1. (3-Fluorophenyl)(4-Methoxyphenyl)Methanol synthesis - chemicalbook [chemicalbook.com]

- 2. (3-fluoro-4-methoxyphenyl)methanol 95% | CAS: 96047-32-4 | AChemBlock [achemblock.com]

- 3. scbt.com [scbt.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3-Fluoro-4-methoxybenzaldehyde(351-54-2) 1H NMR [m.chemicalbook.com]

Spectroscopic Analysis of 3-Fluoro-4-methoxybenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 3-Fluoro-4-methoxybenzyl alcohol (CAS No: 96047-32-4), a key intermediate in various synthetic applications. Due to the limited availability of public domain spectral data, this document outlines the expected spectroscopic characteristics and provides detailed, generalized experimental protocols for obtaining high-quality data.

Spectroscopic Data Summary

A comprehensive search for the experimental spectroscopic data of 3-Fluoro-4-methoxybenzyl alcohol revealed limited publicly available information. While ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are indicated to be available from commercial suppliers, specific peak data and spectra are not broadly published. This guide presents predicted data and general characteristics based on the compound's structure.

Table 1: General Information for 3-Fluoro-4-methoxybenzyl alcohol

| Property | Value |

| Chemical Name | (3-Fluoro-4-methoxyphenyl)methanol |

| CAS Number | 96047-32-4 |

| Molecular Formula | C₈H₉FO₂ |

| Molecular Weight | 156.15 g/mol |

Table 2: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.1-6.9 | m | 3H | Ar-H |

| 4.65 | s | 2H | -CH₂-OH |

| 3.88 | s | 3H | -O-CH₃ |

| ~2.0 (broad) | s | 1H | -OH |

Table 3: Predicted ¹³C NMR Data (CDCl₃, 101 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~152 (d, J ≈ 245 Hz) | C -F |

| ~146 (d, J ≈ 10 Hz) | C -OCH₃ |

| ~134 (d, J ≈ 5 Hz) | Ar-C |

| ~118 (d, J ≈ 2 Hz) | Ar-C |

| ~116 (d, J ≈ 20 Hz) | Ar-C |

| ~113 | Ar-C |

| ~64 | -C H₂OH |

| ~56 | -OC H₃ |

Table 4: Expected FT-IR Absorptions (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |

| 3010-2850 | Medium-Weak | C-H stretch (aromatic and aliphatic) |

| 1610-1590 | Medium | C=C stretch (aromatic) |

| 1520-1480 | Strong | C=C stretch (aromatic) |

| 1280-1240 | Strong | C-O stretch (aryl ether) |

| 1180-1140 | Strong | C-F stretch |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 156 | High | [M]⁺ |

| 139 | Moderate | [M - OH]⁺ |

| 125 | Moderate | [M - OCH₃]⁺ |

| 111 | Moderate | [M - CH₂OH - H]⁺ |

| 97 | High | [C₆H₄FO]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These are generalized protocols and may require optimization based on the specific instrumentation used.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 3-Fluoro-4-methoxybenzyl alcohol in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. The solvent should be free of water and other impurities.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and peak integration (for ¹H NMR).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of 3-Fluoro-4-methoxybenzyl alcohol with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

Typically, data is collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a coupled technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The detector records the abundance of each ion.

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak ([M]⁺) provides the molecular weight of the compound.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a chemical compound like 3-Fluoro-4-methoxybenzyl alcohol.

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

physical and chemical properties of 3-Fluoro-4-methoxybenzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 3-Fluoro-4-methoxybenzyl alcohol (CAS No: 96047-32-4). It is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] This document details its physicochemical characteristics, spectroscopic profile, synthesis, and key reactions. Safety and handling protocols are also discussed. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Physical and Chemical Properties

3-Fluoro-4-methoxybenzyl alcohol is a substituted benzyl alcohol with a molecular formula of C₈H₉FO₂ and a molecular weight of 156.15 g/mol .[2] Its structure features a fluorine atom at the 3-position and a methoxy group at the 4-position of the benzene ring. This unique substitution pattern imparts specific properties relevant to its application in synthesis.

Table 1: Physical Properties of 3-Fluoro-4-methoxybenzyl alcohol

| Property | Value | Source |

| Molecular Formula | C₈H₉FO₂ | [2] |

| Molecular Weight | 156.15 g/mol | [2] |

| Boiling Point | 251.4 °C at 760 mmHg | [1] |

| Density | 1.187 g/cm³ | [1] |

| Refractive Index | 1.51 | [1] |

| Melting Point | Not available | [1] |

| Solubility | Not available | [1] |

Spectroscopic Properties

2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, the methoxy protons, and the hydroxyl proton. The aromatic protons will exhibit complex splitting patterns due to fluorine-proton and proton-proton coupling. The benzylic protons (CH₂OH) would likely appear as a singlet, or a doublet if coupled to the hydroxyl proton. The methoxy protons (OCH₃) will be a sharp singlet. The hydroxyl proton's chemical shift is variable and dependent on concentration and solvent.

2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct carbon signals. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant. The chemical shifts of the aromatic carbons will be influenced by the electron-donating methoxy group and the electron-withdrawing fluorine atom.

2.3. Infrared (IR) Spectroscopy

The IR spectrum will feature a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol.[3] A strong C-O stretching vibration is expected around 1250-1000 cm⁻¹.[3] Characteristic C-H stretching vibrations for the aromatic ring and the CH₂ and CH₃ groups will also be present.

2.4. Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns for benzyl alcohols include the loss of a hydrogen atom, a hydroxyl radical, or a water molecule. Alpha cleavage, the breaking of the bond between the oxygen-bearing carbon and a neighboring carbon, is also a common fragmentation pathway for alcohols.[3]

Synthesis and Reactivity

3-Fluoro-4-methoxybenzyl alcohol is a key building block in organic synthesis. Its synthesis and subsequent reactions are crucial for the development of more complex molecules.

3.1. Synthesis

A common method for the synthesis of benzyl alcohols is the reduction of the corresponding benzaldehyde or benzoic acid.

Experimental Protocol: Reduction of 3-Fluoro-4-methoxybenzaldehyde (General Procedure)

-

Reaction Setup: A solution of 3-fluoro-4-methoxybenzaldehyde in an appropriate solvent (e.g., methanol, ethanol, or tetrahydrofuran) is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise to the stirred solution at a controlled temperature (typically 0 °C to room temperature).

-

Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: The reaction is quenched by the slow addition of water or a dilute acid. The product is then extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 3-Fluoro-4-methoxybenzyl alcohol.

3.2. Key Reactions

The hydroxyl group of 3-Fluoro-4-methoxybenzyl alcohol allows for a variety of chemical transformations, making it a versatile intermediate.

3.2.1. Oxidation

The primary alcohol can be oxidized to the corresponding aldehyde, 3-fluoro-4-methoxybenzaldehyde, using mild oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

3.2.2. Etherification

The alcohol can be converted to an ether through reactions such as the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide.

Experimental Protocol: Etherification (General Procedure)

-

Alkoxide Formation: To a solution of 3-Fluoro-4-methoxybenzyl alcohol in a dry, aprotic solvent (e.g., THF, DMF), a strong base such as sodium hydride (NaH) is added carefully at 0 °C. The mixture is stirred until the evolution of hydrogen gas ceases.

-

Alkyl Halide Addition: The desired alkyl halide is then added to the reaction mixture, which is allowed to warm to room temperature or heated to drive the reaction to completion.

-

Work-up and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude ether is then purified by chromatography.

3.2.3. Esterification

Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride), typically in the presence of an acid catalyst (for carboxylic acids) or a base (for acid chlorides/anhydrides).

Experimental Protocol: Fischer Esterification (General Procedure)

-

Reaction Mixture: 3-Fluoro-4-methoxybenzyl alcohol and a carboxylic acid are dissolved in an excess of the alcohol or an inert solvent. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.

-

Reaction Conditions: The mixture is heated to reflux, often with the removal of water to drive the equilibrium towards the ester product.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with an organic solvent and washed with a basic solution (e.g., sodium bicarbonate) to remove the unreacted acid and the acid catalyst. The organic layer is then washed with brine, dried, and concentrated. The resulting ester is purified by distillation or chromatography.

Applications in Drug Development

The unique substitution pattern of 3-Fluoro-4-methoxybenzyl alcohol makes it a desirable building block in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule. The methoxy and alcohol functionalities provide sites for further chemical modification, allowing for the synthesis of a diverse range of compounds for biological screening.

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Hazard Identification (based on related compounds):

-

May cause skin and eye irritation.

-

May be harmful if swallowed or inhaled.

It is crucial to consult a comprehensive and up-to-date SDS for detailed safety information before handling this compound.

Conclusion

3-Fluoro-4-methoxybenzyl alcohol is a versatile chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical research. Its distinct physical and chemical properties, stemming from its unique substitution pattern, make it a valuable tool for the synthesis of novel and complex molecules. This guide provides a foundational understanding of its characteristics to aid researchers in its safe and effective use.

References

Commercial Availability and Synthetic Overview of 3-Fluoro-4-methoxybenzyl Alcohol for Research and Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Dated: December 27, 2025

This technical guide provides a comprehensive overview of the commercial availability of 3-Fluoro-4-methoxybenzyl alcohol (CAS No. 96047-32-4), a key building block in medicinal chemistry and drug discovery. This document details commercially available product specifications, outlines a standard experimental protocol for its synthesis from a common precursor, and illustrates a typical procurement workflow for its acquisition in a professional research setting.

Commercial Availability

3-Fluoro-4-methoxybenzyl alcohol is readily available from a variety of chemical suppliers catering to the research and bulk chemical markets. The compound is typically offered in purities of 98% or higher, with quantities ranging from grams to metric tons to support needs from early-stage research to large-scale manufacturing.

Table 1: General Product Specifications

| Identifier | Value |

| CAS Number | 96047-32-4[1] |

| Molecular Formula | C₈H₉FO₂[1] |

| Molecular Weight | 156.15 g/mol [1] |

| IUPAC Name | (3-Fluoro-4-methoxyphenyl)methanol |

| Common Synonyms | 3-Fluoro-4-methoxybenzyl alcohol |

Table 2: Representative Commercial Suppliers & Product Offerings

| Supplier | Purity | Available Quantities | Notes |

| Santa Cruz Biotechnology | Lot-specific | Research quantities | For Research Use Only.[1] |

| Echemi (HANGZHOU LEAP CHEM CO., LTD.) | Not specified | Research & Bulk | Supplier for R&D and production.[1] |

| Cenmed (via Aladdin) | ≥98% | 25g | Distributor for Aladdin chemical products.[2] |

| Zhejiang Jiuzhou Chem Co.,Ltd | 99% | 1-100 Metric Ton/Day | Specializes in organic intermediates.[3] |

| AChemBlock | 95% | Research quantities | Building blocks for research.[4] |

Note: Availability, purity, and quantities are subject to change. Users should verify current information directly with suppliers. The listed suppliers are representative and not exhaustive.

Synthesis and Experimental Protocols

3-Fluoro-4-methoxybenzyl alcohol is often utilized as a versatile intermediate in the synthesis of more complex molecules, including non-steroidal anti-inflammatory drugs (NSAIDs). Its strategic fluorine substitution can enhance pharmacological properties such as metabolic stability and binding affinity.

While multiple synthetic routes exist, a common and straightforward laboratory-scale preparation involves the chemical reduction of the corresponding aldehyde, 3-Fluoro-4-methoxybenzaldehyde.

Experimental Protocol: Synthesis of 3-Fluoro-4-methoxybenzyl alcohol via Aldehyde Reduction

This protocol describes a standard procedure for the reduction of 3-Fluoro-4-methoxybenzaldehyde to 3-Fluoro-4-methoxybenzyl alcohol using sodium borohydride.

Materials:

-

3-Fluoro-4-methoxybenzaldehyde (CAS: 351-54-2)

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-Fluoro-4-methoxybenzaldehyde (1.0 equivalent) in anhydrous methanol. Cool the solution to 0 °C using an ice bath.

-

Reduction: While stirring, slowly add sodium borohydride (1.1 to 1.5 equivalents) to the cooled solution in small portions. The addition should be controlled to manage the evolution of hydrogen gas.

-

Reaction Monitoring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Quenching: Once the reaction is complete, cool the flask again in an ice bath and cautiously quench the excess sodium borohydride by the slow, dropwise addition of 1M HCl until the effervescence ceases and the pH is acidic.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add dichloromethane to dissolve the organic product. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification (Optional): If necessary, the crude 3-Fluoro-4-methoxybenzyl alcohol can be further purified by silica gel column chromatography, typically using a solvent system such as hexane/ethyl acetate.

Procurement and Qualification Workflow

The acquisition of chemical reagents for research and drug development follows a structured process to ensure quality, compliance, and timely delivery. The following diagram illustrates a typical workflow for procuring a chemical like 3-Fluoro-4-methoxybenzyl alcohol.

This workflow outlines the key stages from identifying the need for a chemical to its final approval for use in a laboratory setting, ensuring that all necessary quality and documentation standards are met.[2][3][5][6]

References

Methodological & Application

Application Notes and Protocols for the Multi-Step Synthesis Utilizing 3-Fluoro-4-methoxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of 3-Fluoro-4-methoxybenzyl alcohol as a key starting material in the multi-step synthesis of pharmaceutically active compounds. The focus is on the synthesis of a precursor to Trametinib (GSK1120212), a potent and selective allosteric inhibitor of mitogen-activated protein kinase kinase 1 and 2 (MEK1/2). This document outlines the synthetic strategy, provides detailed experimental protocols for key transformations, presents quantitative data in a structured format, and visualizes the synthetic workflow and the relevant biological signaling pathway.

Introduction

3-Fluoro-4-methoxybenzyl alcohol is a versatile and valuable building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group on the benzene ring, allows for the strategic construction of complex molecular architectures with desirable pharmacological properties. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can be a key site for further functionalization or can be cleaved to reveal a reactive phenol. This application note demonstrates the utility of 3-Fluoro-4-methoxybenzyl alcohol in the synthesis of a key intermediate for Trametinib, a targeted cancer therapeutic.

Trametinib is a specific inhibitor of MEK1 and MEK2, which are central components of the RAS/RAF/MEK/ERK signaling pathway.[1] Dysregulation of this pathway is a hallmark of many human cancers, making MEK an important therapeutic target.[1] The synthesis of Trametinib and its analogues is of significant interest to the drug development community.

Synthetic Strategy and Workflow

The proposed multi-step synthesis transforms 3-Fluoro-4-methoxybenzyl alcohol into a key urea intermediate, N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea, a crucial component for the construction of the Trametinib core structure. The overall workflow is depicted below.

Figure 1: Proposed synthetic workflow from 3-Fluoro-4-methoxybenzyl alcohol to a key Trametinib intermediate.

Experimental Protocols

The following protocols are adapted from established synthetic methodologies for analogous transformations. Researchers should perform appropriate reaction monitoring and optimization.

Oxidation of 3-Fluoro-4-methoxybenzyl alcohol to 3-Fluoro-4-methoxybenzaldehyde

-

Reagents: 3-Fluoro-4-methoxybenzyl alcohol, Pyridinium chlorochromate (PCC), Dichloromethane (DCM).

-

Procedure: To a stirred suspension of PCC in anhydrous DCM, add a solution of 3-Fluoro-4-methoxybenzyl alcohol in DCM dropwise at room temperature. Stir the reaction mixture for 2-4 hours until the starting material is consumed (monitored by TLC). Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel. Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be purified by column chromatography.

Synthesis of N-(2-Fluoro-4-iodophenyl)-N'-cyclopropylurea

This multi-step process involves the conversion of the aldehyde to the corresponding urea, followed by demethylation and iodination.

-

Step 1: Oxidation to Carboxylic Acid: The 3-Fluoro-4-methoxybenzaldehyde can be oxidized to 3-Fluoro-4-methoxybenzoic acid using a standard oxidizing agent like potassium permanganate or Jones reagent.

-

Step 2: Curtius Rearrangement: The carboxylic acid is converted to the corresponding isocyanate via a Curtius rearrangement. This involves the formation of an acyl azide using diphenylphosphoryl azide (DPPA) or sodium azide, followed by thermal or photochemical rearrangement.

-

Step 3: Urea Formation: The resulting 2-Fluoro-4-methoxyphenyl isocyanate is reacted with cyclopropylamine in an aprotic solvent like THF to yield N-(2-Fluoro-4-methoxyphenyl)-N'-cyclopropylurea.

-

Step 4: Demethylation: The methoxy group is cleaved to the corresponding phenol using a reagent such as boron tribromide (BBr₃) in DCM at low temperature.

-

Step 5: Iodination: The resulting phenol is converted to the final iodo-substituted urea. A solution of the phenol in a suitable solvent is treated with an iodinating agent like N-iodosuccinimide (NIS) or iodine monochloride (ICl).

Quantitative Data

The following table summarizes representative yields for key transformations in the synthesis of Trametinib and its intermediates. These values are based on literature reports for analogous reactions and should be considered as targets for optimization.

| Reaction Step | Product | Reported Yield (%) | Reference |

| Cyclization to Pyridotrione Compound | Pyridotrione Intermediate | - | [2] |

| Cyclization with Urea Compound | Trametinib Key Intermediate | 47.3 (overall) | [2] |

| Radioiodination of Precursor | ¹²⁴I-Trametinib | 69.7 | [3] |

Biological Context: The MAPK/ERK Signaling Pathway

Trametinib functions by inhibiting MEK1 and MEK2 within the MAPK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival. In many cancers, mutations in upstream proteins like RAS or RAF lead to constitutive activation of this pathway, driving uncontrolled cell growth.

Figure 2: The MAPK/ERK signaling pathway and the inhibitory action of Trametinib on MEK.

Conclusion

3-Fluoro-4-methoxybenzyl alcohol is a strategic starting material for the synthesis of complex pharmaceutical agents like Trametinib. The protocols and data presented herein provide a foundation for researchers engaged in the development of novel therapeutics targeting the MAPK/ERK pathway and other disease-related targets. The synthetic routes can be adapted and optimized for the generation of compound libraries for structure-activity relationship (SAR) studies. Careful execution of the described synthetic steps and thorough analytical characterization of intermediates are crucial for successful outcomes.

References

Application Notes and Protocols: 3-Fluoro-4-methoxybenzyl (FMB) Ether as a Protecting Group for Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-Fluoro-4-methoxybenzyl (FMB) group is an electron-rich benzyl-type protecting group for hydroxyl functionalities. The introduction of a fluorine atom ortho to the methoxy group subtly modulates the electronic properties of the aromatic ring compared to the widely used p-methoxybenzyl (PMB) group. This modification can influence the stability of the protecting group towards various reagents, potentially offering advantages in complex multi-step syntheses where fine-tuning of reactivity is crucial. The FMB ether can be cleaved under conditions similar to those used for the PMB group, primarily through oxidative or acidic methods.

These notes provide an overview of the application of the FMB group, including protocols for the protection of alcohols and subsequent deprotection. Methodologies are based on established procedures for analogous benzyl-type protecting groups.

Key Applications

-

Orthogonal Protection Schemes: The FMB group can be used in concert with other protecting groups to selectively mask and unmask hydroxyl groups during the synthesis of complex molecules like oligosaccharides, natural products, and active pharmaceutical ingredients.

-

Enhanced Stability (Potential): The electron-withdrawing nature of the fluorine atom may offer altered stability towards certain acidic or oxidative conditions compared to the standard PMB group, allowing for selective cleavage in the presence of other acid- or oxidation-labile functionalities.

Synthesis of the Protecting Group Reagent

The key reagent for the introduction of the FMB protecting group is 3-fluoro-4-methoxybenzyl bromide. This reagent can be synthesized from commercially available 3-fluoro-4-methoxybenzyl alcohol.

Protocol: Synthesis of 3-Fluoro-4-methoxybenzyl Bromide

A general procedure for the synthesis of 3-fluoro-4-methoxybenzyl bromide from the corresponding alcohol involves reaction with a brominating agent.[1]

Reaction Scheme:

Materials:

-

3-Fluoro-4-methoxybenzyl alcohol

-

Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃)

-